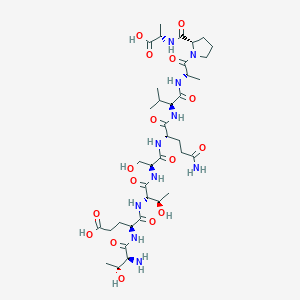
Rhodopsin Epitope Tag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodopsin Epitope Tag is a 9-amino acid peptide localized within the C-terminal region of bovine rhodopsin . Rhodopsin Epitope Tag is widely used as an epitope tag and can be recognized by a number of anti-rhodopsin antibodies.
Applications De Recherche Scientifique
1. Understanding G Protein-Coupled Receptor (GPCR) Superfamily
Rhodopsin, a member of the GPCR superfamily, undergoes light-induced conformational changes that are crucial for cellular signaling. Antibody imprinting on light-activated rhodopsin provides detailed insights into these conformational changes, contributing to the understanding of GPCR structure and function (Bailey et al., 2003).
2. Protein Topography and Activity Analysis
Insertional mutagenesis using a flexible epitope in rhodopsin variants elucidates the protein's topography, stability, and functional aspects. This technique offers a method to investigate structural and functional properties of both membrane and soluble proteins (Borjigin & Nathans, 1994).
3. Detection and Purification of Expressed Proteins
The 1D4 epitope tag, along with Rho1D4 monoclonal antibody, aids in detecting proteins in complex mixtures, localizing proteins in cells, and purifying functionally active proteins, including membrane proteins. This application is valuable for structure-function studies of various proteins (Molday & Molday, 2014).
4. Interaction Mapping with G Proteins
Investigating the interaction sites of rhodopsin with the G protein transducin reveals critical regions for this interaction. This understanding is pivotal for comprehending the signaling mechanisms in the visual system and other GPCR-mediated pathways (König et al., 1989).
5. Immunochemical Techniques Enhancement
Epitope tags in rhodopsin facilitate the use of immunochemical techniques like Western blotting, ELISA assays, and immunofluorescence, thereby enhancing the analysis of protein structure and function (Giannone & Dykstra, 2014).
Propriétés
Nom du produit |
Rhodopsin Epitope Tag |
|---|---|
Formule moléculaire |
C₃₇H₆₂N₁₀O₁₆ |
Poids moléculaire |
902.95 |
Nom IUPAC |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1 |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Séquence |
One Letter Code: TETSQVAPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



